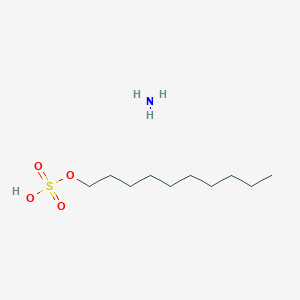
Ammonium decyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium decyl sulfate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent surface-active properties, making it a valuable component in detergents, emulsifiers, and dispersants. This compound is part of the broader class of alkyl sulphates, which are characterized by their ability to lower the surface tension of water, thereby enhancing the wetting and spreading properties of liquids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium decyl sulfate can be synthesized through the reaction of decanol with sulfuric acid, followed by neutralization with ammonia. The general reaction scheme is as follows:
C10H21OH+H2SO4→C10H21OSO3H+H2O
C10H21OSO3H+NH3→C10H21OSO3NH4
Industrial Production Methods
In industrial settings, ammonium decyl sulphate is typically produced in large-scale reactors where decanol and sulfuric acid are mixed under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition. After the initial reaction, the mixture is neutralized with ammonia to form the final product. The resulting solution is then purified and concentrated to obtain the desired concentration of ammonium decyl sulphate.
Chemical Reactions Analysis
Types of Reactions
Ammonium decyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Under specific conditions, it can be reduced to decanol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
Oxidation: Decyl sulfonate.
Reduction: Decanol.
Substitution: Various substituted decyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium decyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in drug formulations to improve the bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, emulsifiers, and dispersants due to its excellent surface-active properties.
Mechanism of Action
The primary mechanism of action of ammonium decyl sulphate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic decyl chain and hydrophilic ammonium sulfate group at the interface of water and air or oil. This alignment disrupts the hydrogen bonding network of water, leading to a decrease in surface tension. In biological systems, it can disrupt cell membranes, leading to cell lysis and the release of intracellular contents.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used anionic surfactant with a longer alkyl chain.
Ammonium lauryl sulfate: Similar in structure but with a slightly longer alkyl chain.
Sodium decyl sulfate: Similar but with a different counterion (sodium instead of ammonium).
Uniqueness
Ammonium decyl sulfate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring moderate surface activity. Its ammonium counterion also provides different solubility and reactivity characteristics compared to its sodium counterparts.
Properties
CAS No. |
13177-52-1 |
|---|---|
Molecular Formula |
C10H25NO4S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
azane;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI Key |
VPDKMELSVLIAOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.N |
Key on ui other cas no. |
13177-52-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















